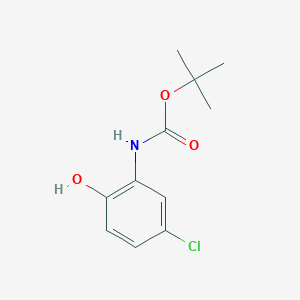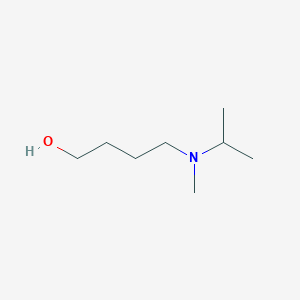
4-(Isopropyl(methyl)amino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isopropyl(methyl)amino)butan-1-ol is an organic compound with the molecular formula C8H19NO It is a derivative of butanol, where the hydroxyl group is attached to the first carbon, and the fourth carbon is substituted with an isopropyl(methyl)amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropyl(methyl)amino)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobutan-1-ol with isopropyl(methyl)amine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chlorobutan-1-ol and isopropyl(methyl)amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-chlorobutan-1-ol is added to a solution of isopropyl(methyl)amine in an appropriate solvent, such as ethanol or methanol. The mixture is then heated to reflux for several hours.
Product Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(Isopropyl(methyl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, it can be converted to a halide using thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products
Oxidation: Formation of 4-(isopropyl(methyl)amino)butan-2-one.
Reduction: Formation of 4-(isopropyl(methyl)amino)butane.
Substitution: Formation of 4-(isopropyl(methyl)amino)butyl chloride or bromide.
科学的研究の応用
4-(Isopropyl(methyl)amino)butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Isopropyl(methyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transduction and cellular responses.
類似化合物との比較
Similar Compounds
4-(Isopropyl(methyl)amino)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
4-(Isopropyl(methyl)amino)butane: Lacks the hydroxyl group, making it less polar.
4-(Isopropyl(methyl)amino)butan-1-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
4-(Isopropyl(methyl)amino)butan-1-ol is unique due to the presence of both a hydroxyl group and an isopropyl(methyl)amino group on the butane backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H19NO |
|---|---|
分子量 |
145.24 g/mol |
IUPAC名 |
4-[methyl(propan-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-8(2)9(3)6-4-5-7-10/h8,10H,4-7H2,1-3H3 |
InChIキー |
GEOHCVFUJCXPKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



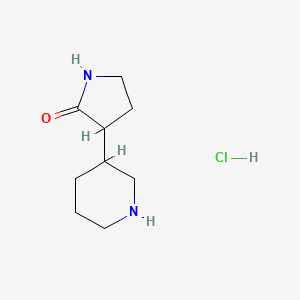
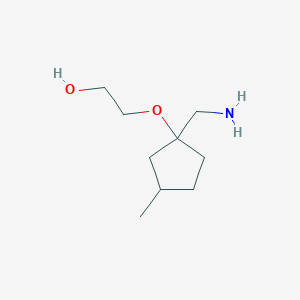

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)


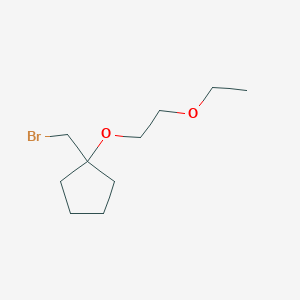
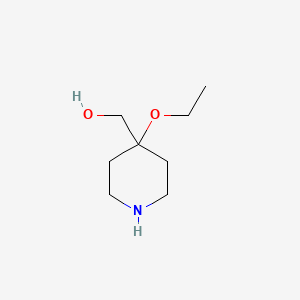
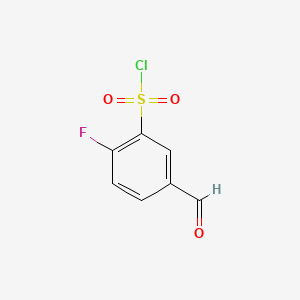
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
